Technical Guide: 2,4,5-Trifluoroanisole
Technical Guide: 2,4,5-Trifluoroanisole
This guide provides an in-depth technical analysis of 2,4,5-Trifluoroanisole , a critical fluorinated building block in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.
[1]
Executive Summary
2,4,5-Trifluoroanisole (CAS: 5006-38-2) is a specialized fluorinated aromatic intermediate.[1][2] Its structural uniqueness lies in the synergistic combination of an electron-donating methoxy group (-OMe) and three electron-withdrawing fluorine atoms. This "push-pull" electronic environment makes it a highly versatile scaffold for Regioselective Lithiation and Electrophilic Aromatic Substitution (EAS) , serving as a key precursor for the 2,4,5-trifluorophenyl moiety found in blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin .
Physicochemical Profile
The introduction of fluorine atoms onto the anisole ring significantly alters the lipophilicity and metabolic stability of the molecule compared to its non-fluorinated counterparts.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| CAS Number | 5006-38-2 | |
| IUPAC Name | 1,2,4-Trifluoro-5-methoxybenzene | |
| Molecular Formula | C₇H₅F₃O | |
| Molecular Weight | 162.11 g/mol | |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~58.3 °C (at reduced pressure) | Est. ~150–160 °C at 760 mmHg |
| Density | ~1.35 g/cm³ (Predicted) | High density due to fluorination |
| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water |
| Electronic Character | Electron-rich (OMe) / Electron-poor (3xF) | Dual reactivity profile |
Note on Boiling Point: While specific atmospheric boiling point data is limited in public literature, analogous compounds (e.g., 2,4,6-trifluoroanisole) boil at ~45°C at 14 mmHg. The value of 58.3°C is likely at similar reduced pressures (10–20 mmHg).
Synthetic Routes
Industrial production typically follows one of two primary pathways, balancing cost-efficiency (starting materials) against regioselectivity.
Route A: Methylation of 2,4,5-Trifluorophenol
This is the standard laboratory and pilot-scale method. It utilizes the acidity of the phenol (enhanced by fluorine substitution) to facilitate O-alkylation.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).
-
Solvent: Acetone or DMF.
-
Mechanism: Sₙ2 nucleophilic attack of the phenoxide ion on the methylating agent.
Route B: Nucleophilic Aromatic Substitution (SₙAr)
Preferred for large-scale manufacturing where 1,2,4,5-tetrafluorobenzene is available.
-
Reagents: Sodium Methoxide (NaOMe).
-
Solvent: Methanol (MeOH).[3]
-
Mechanism: The methoxide anion attacks the highly electron-deficient benzene ring. Regioselectivity is statistically favorable due to symmetry in the starting material (all H-substitutable positions are equivalent).
Visualization: Synthesis Pathways
Figure 1: Two primary synthetic pathways for 2,4,5-Trifluoroanisole. Route A is common in medicinal chemistry labs; Route B is preferred for industrial scalability.
Reactivity & Functionalization
The chemical behavior of 2,4,5-trifluoroanisole is defined by the competition between the Directing Group (DG) effects of the Methoxy group and the Fluorine atoms.
Regioselective Lithiation (C-H Activation)
Lithiation is the most powerful tool for functionalizing this scaffold. There are two potential sites for deprotonation:[4]
-
C3 Position (Between two Fluorines): The proton at C3 is flanked by fluorine atoms at C2 and C4. The strong inductive effect (-I) of two fluorines makes this the most acidic proton (Thermodynamic control).
-
C6 Position (Ortho to Methoxy): The proton at C6 is ortho to the methoxy group (a coordination site for Li+) and ortho to a fluorine at C5. This site is favored by Coordinate Directing Effects (CDE) (Kinetic control).
Experimental Insight:
-
Standard Conditions (n-BuLi / THF / -78°C): Typically favors the C3 position due to the overwhelming acidity provided by the "F-H-F" motif.
-
Trapping: The resulting lithiated species can be trapped with electrophiles (CO₂, DMF, I₂) to generate benzoic acids, aldehydes, or aryl halides.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a strong ortho/para director, while fluorines are ortho/para directing but deactivating.
-
Nitration/Bromination: Occurs preferentially at C6 , which is para to the C3-Fluorine and ortho to the Methoxy group, avoiding the sterically crowded and electron-deficient C3 site.
Visualization: Reactivity Logic
Figure 2: Divergent reactivity pathways. Lithiation targets the acidic C3 proton, while classical electrophilic substitution targets the electron-rich C6 position.
Applications in Drug Development
The 2,4,5-trifluorophenyl moiety is a "privileged structure" in medicinal chemistry, conferring metabolic resistance (blocking P450 oxidation sites) and improving potency.
Case Study: Sitagliptin (Januvia)
While 2,4,5-trifluorophenylacetic acid is the direct precursor used in the industrial synthesis of Sitagliptin, 2,4,5-trifluoroanisole represents a strategic entry point for creating diverse analogs.
-
Workflow:
-
Lithiation of 2,4,5-trifluoroanisole at C3.
-
Formylation (DMF quench) to the aldehyde.
-
Homologation to the acetic acid derivative or Reductive Amination to introduce chiral amine side chains.
-
-
Significance: The trifluorophenyl ring fits into the S1 hydrophobic pocket of the DPP-4 enzyme, maximizing binding affinity through π-stacking and hydrophobic interactions.
Safety & Handling Protocols
Researchers must treat 2,4,5-trifluoroanisole with the standard precautions for halogenated aromatics.
-
Hazards:
-
Handling:
-
Always handle in a fume hood .
-
Avoid contact with strong oxidizing agents.
-
In case of spill: Absorb with inert material (vermiculite/sand); do not flush to sewer.
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
References
-
PubChem. (n.d.).[5] 2,4,5-Trifluoroanisole (Compound).[2][7] National Library of Medicine. Retrieved from [Link]
-
Arkat USA. (2009).[4] Regioselective lithiations of fluorinated aromatics. Arkivoc. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Sitagliptin and its Intermediates. Retrieved from [Link]
Sources
- 1. 771-61-9|2,3,4,5,6-Pentafluorophenol|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trifluorobenzene | C6H3F3 | CID 67773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105331651B - The enzyme-chemically preparation method of sitagliptin and its intermediate - Google Patents [patents.google.com]
